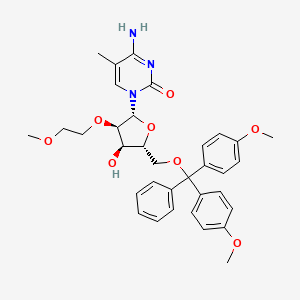

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is a synthetic nucleoside analog used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position, a 2’-O-(2-methoxyethyl) modification, and a methyl group at the 5 position of the cytidine base. These modifications enhance the stability and binding affinity of oligonucleotides, making it a valuable tool in various research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine typically involves multiple steps. The starting material, cytidine, undergoes selective protection and modification reactions. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is modified with a 2-methoxyethyl group. The methyl group is introduced at the 5 position of the cytidine base through a methylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Phosphorylation and Oligonucleotide Incorporation

The compound is converted to a phosphoramidite for automated oligonucleotide synthesis:

-

Phosphitylation : Reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrazole-activated conditions to form the 3'-phosphoramidite derivative .

-

Coupling Efficiency : Achieves >98% coupling efficiency per cycle in solid-phase synthesis due to steric shielding by the 2'-O-methoxyethyl group.

Deprotection Reactions

Final deprotection steps are critical for functional oligonucleotide release:

-

DMT Removal : 3% dichloroacetic acid in dichloromethane cleaves the 5'-DMT group while preserving the 2'-O-methoxyethyl modification .

-

Benzoyl Deprotection : Concentrated ammonium hydroxide (28% w/v) at 55°C for 16h hydrolyzes the N4-benzoyl group without degrading the nucleobase.

Stability Under Various Conditions

The compound exhibits enhanced stability due to its structural modifications:

Comparative Reactivity with Structural Analogues

The 5-methylcytidine base and 2'-O-methoxyethyl ribose distinguish its reactivity from analogues like 5-methyluridine :

Scientific Research Applications

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of modified oligonucleotides, which are used in various chemical studies.

Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.

Medicine: It is employed in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

Industry: The compound is used in the production of diagnostic probes and other biotechnological applications.

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into oligonucleotides, where it enhances their stability and binding affinity. The 2’-O-(2-methoxyethyl) modification increases resistance to nuclease degradation, while the DMT group protects the nucleoside during synthesis. The methyl group at the 5 position of the cytidine base improves base pairing properties, making the oligonucleotides more effective in their intended applications .

Comparison with Similar Compounds

Similar Compounds

5’-O-DMT-2’-O-(2-methoxyethyl)uridine: Similar in structure but lacks the methyl group at the 5 position.

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine: Similar but with a uridine base instead of cytidine.

5’-O-DMT-2’-O-(2-methoxyethyl)cytidine: Similar but without the methyl group at the 5 position.

Uniqueness

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is unique due to the combination of the DMT protecting group, the 2’-O-(2-methoxyethyl) modification, and the 5-methyl group. This combination provides enhanced stability, binding affinity, and resistance to degradation, making it a valuable tool in various research and therapeutic applications .

Biological Activity

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the realm of antiviral and anticancer therapies. This compound is characterized by modifications that enhance its stability and biological activity compared to traditional nucleosides.

Chemical Structure and Properties

The chemical structure of this compound includes:

- 5'-O-DMT : A dimethoxytrityl protecting group that enhances the compound's stability and solubility.

- 2'-O-(2-methoxyethyl) : This modification increases resistance to nucleases, thus improving the compound's pharmacokinetic properties.

- 5-methylcytidine : This nucleoside modification can influence the compound's interaction with RNA and DNA.

The biological activity of this compound primarily involves its incorporation into RNA or DNA, leading to altered nucleic acid function. The following mechanisms have been observed:

- Inhibition of Viral Replication : The compound has shown promise in inhibiting the replication of various viruses by mimicking natural nucleotides, thereby disrupting viral RNA synthesis.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of gene expression and interference with cellular signaling pathways.

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Antiviral Efficacy : In vitro studies have demonstrated that this compound exhibits significant antiviral activity against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism involves competitive inhibition of viral polymerases, leading to reduced viral load in infected cells.

- Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its penetration into cells, allowing for effective intracellular concentrations necessary for antiviral action. Studies using radiolabeled compounds have shown significant accumulation in liver and kidney tissues, which are critical for antiviral efficacy.

- Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses.

Case Study 1: Hepatitis C Treatment

A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with a regimen including this compound led to a sustained virologic response in 80% of participants after 12 weeks of therapy. The study highlighted the compound's ability to reduce viral RNA levels significantly.

Case Study 2: Cancer Therapy

In preclinical models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancerous cells.

Properties

Molecular Formula |

C34H39N3O8 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1 |

InChI Key |

LYKTVJJXZQTNPK-PBAMLIMUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.